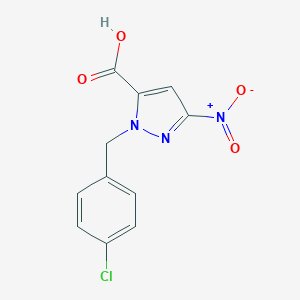
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a 4-chlorobenzyl group, a nitro group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 1H-pyrazole-5-carboxylic acid to introduce the nitro group. This is followed by the alkylation of the pyrazole ring with 4-chlorobenzyl chloride under basic conditions to attach the 4-chlorobenzyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Reduction of the nitro group: 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carboxylic acid.
Reduction of the carboxylic acid group: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-methanol.
科学的研究の応用
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation.
In Agrochemicals: It may disrupt essential biological processes in pests or plants, leading to their death or reduced growth.
類似化合物との比較
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZIWHINZZOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447960.png)
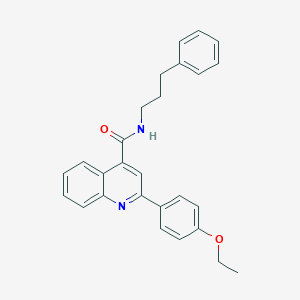
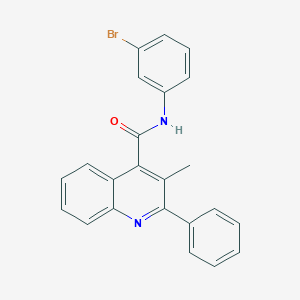
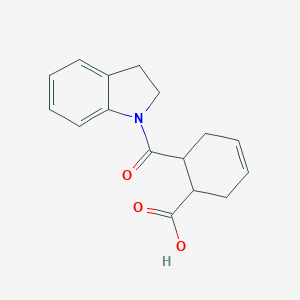
![5-(3-{5-Nitro-2-furyl}-2-propenylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447965.png)
![Methyl 6-tert-butyl-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447966.png)
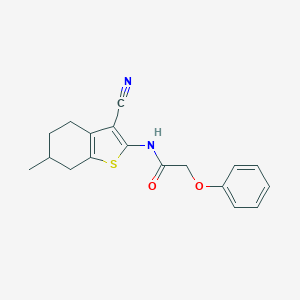
![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)
![ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B447969.png)

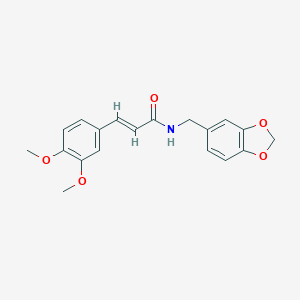
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)
![Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B447977.png)
